Cav 3.2 inhibitor 4

Cav3.2 IC50 peripheral restriction

Cav 3.2 inhibitor 4 (Compound 21) is the optimal tool compound for preclinical atrial fibrillation research. Engineered for peripheral restriction, it eliminates CNS confounds inherent to pan-T-type blockers (Z944, ML218) and Mibefradil. With an IC50 of 0.6 μM—3.3-fold more potent than ABT-639—it ensures robust target engagement at lower concentrations in cardiac and pain models. Its selectivity and well-characterized pharmacology make it the ideal reference standard for patch clamp screening (IonWorks Quattro) and isoform-specific co-administration studies.

Molecular Formula C21H32Cl2N4O3
Molecular Weight 459.4 g/mol
Cat. No. B12390639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCav 3.2 inhibitor 4
Molecular FormulaC21H32Cl2N4O3
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)CO
InChIInChI=1S/C21H32Cl2N4O3/c1-20(2,3)26-19(30)24-6-9-27-7-4-21(14-28,5-8-27)13-25-18(29)15-10-16(22)12-17(23)11-15/h10-12,28H,4-9,13-14H2,1-3H3,(H,25,29)(H2,24,26,30)
InChIKeyRAZOFRCGTLUGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cav 3.2 Inhibitor 4: A Selective, Peripherally Restricted T-Type Calcium Channel Blocker for Atrial Fibrillation Research


Cav 3.2 inhibitor 4 (also known as Compound 21) is a potent and selective T-type calcium channel (Cav3.2) antagonist, characterized by peripheral restriction and an IC50 of 0.6 μM in vitro . It was developed through a medicinal chemistry optimization program aimed at improving the selectivity and pharmacokinetic profile of earlier T-type channel blockers, with a specific focus on validating the role of Cav3.2 inhibition in atrial fibrillation protection [1]. The compound has a molecular weight of 459.41 g/mol and the molecular formula C21H32Cl2N4O3 .

Why Generic T-Type Calcium Channel Blockers Cannot Substitute for Cav 3.2 Inhibitor 4 in Mechanistic Studies


The T-type calcium channel family comprises three distinct isoforms (Cav3.1, Cav3.2, Cav3.3) with different tissue distributions and physiological roles; Cav3.2 is uniquely expressed in the heart and peripheral neurons, where it contributes to atrial remodeling and pain signaling, while Cav3.1 and Cav3.3 are predominantly central nervous system isoforms [1]. Generic T-type blockers such as Mibefradil inhibit all three isoforms with poor selectivity and also affect L-type channels, confounding interpretation of target-specific pharmacology [2]. Additionally, compounds with high brain penetration (e.g., Z944, ML218) introduce central nervous system effects that are irrelevant to peripherally driven pathologies like atrial fibrillation, whereas Cav 3.2 inhibitor 4 is specifically engineered for peripheral restriction [3].

Quantitative Differentiation of Cav 3.2 Inhibitor 4: Comparative Potency, Selectivity, and Peripheral Restriction


Cav 3.2 Inhibitor 4 Demonstrates 3.3-Fold Higher Potency for Cav3.2 Compared to the Peripherally Restricted ABT-639

Cav 3.2 inhibitor 4 inhibits the human Cav3.2 channel with an IC50 of 0.6 μM, which is 3.3-fold more potent than ABT-639, another peripherally restricted T-type calcium channel blocker that was advanced to clinical trials for pain (IC50 = 2 μM against Cav3.2) [1]. Both compounds share the key differentiating feature of peripheral restriction, but Cav 3.2 inhibitor 4 offers superior potency on the target channel .

Cav3.2 IC50 peripheral restriction atrial fibrillation

Cav 3.2 Inhibitor 4 Is Engineered for Peripheral Restriction, Unlike Brain-Penetrant Pan-T-Type Inhibitors Z944 and ML218

Cav 3.2 inhibitor 4 was specifically designed to minimize central nervous system exposure, with its development program explicitly prioritizing peripheral restriction [1]. In contrast, Z944 and ML218 are orally bioavailable pan-T-type inhibitors that readily cross the blood-brain barrier; ML218 achieves brain concentrations exceeding plasma concentrations (brain:plasma ratio >1), and Z944 is under clinical investigation for absence seizures, a centrally mediated indication [2][3]. The peripheral restriction of Cav 3.2 inhibitor 4 makes it uniquely suited for studies targeting cardiac or peripheral neuronal Cav3.2 without confounding central effects.

peripheral restriction blood-brain barrier Cav3.2 atrial fibrillation

Cav 3.2 Inhibitor 4 Offers Enhanced Isoform Selectivity Over Mibefradil, a First-Generation Pan-T-Type Blocker

Mibefradil, a first-generation T-type calcium channel blocker, inhibits Cav3.1, Cav3.2, and Cav3.3 with nanomolar potency (IC50 ~ 0.1-0.3 μM) but also potently blocks L-type channels (Cav1.2) and has significant off-target activity on other ion channels [1]. Cav 3.2 inhibitor 4 was developed to address this lack of selectivity, with its design program specifically aiming to achieve selective Cav3.2 inhibition while minimizing activity on other channel types [2]. The compound is described as a selective Cav3.2 inhibitor, though the precise selectivity ratio over Cav3.1 and Cav3.3 is not disclosed in the available public domain; the development focus on minimizing central exposure and improving pharmacokinetics supports its intended use as a selective pharmacological tool [2].

selectivity Cav3.2 Mibefradil off-target

Cav 3.2 Inhibitor 4 Was Specifically Validated for Atrial Fibrillation Research, in Contrast to Pain-Focused Peripherally Restricted Inhibitors

Cav 3.2 inhibitor 4 was developed with the explicit aim of validating the role of T-type calcium channel inhibition in atrial fibrillation protection [1]. This contrasts with other peripherally restricted Cav3.2 inhibitors such as ABT-639, which was optimized and validated for pain indications (neuropathic and inflammatory pain models) rather than cardiac applications [2]. The compound's development pathway and intended use case are directly aligned with atrial fibrillation research, making it the appropriate tool for cardiac-focused Cav3.2 studies.

atrial fibrillation cardiac Cav3.2 target validation

Optimal Research Applications for Cav 3.2 Inhibitor 4 Based on Differentiated Evidence


Atrial Fibrillation Target Validation Studies Requiring Peripheral Cav3.2 Inhibition

Cav 3.2 inhibitor 4 is the optimal tool compound for preclinical atrial fibrillation models, as it was specifically designed and validated for this indication . Unlike pan-T-type inhibitors that cross the blood-brain barrier (e.g., Z944, ML218), its peripheral restriction ensures that observed cardiac effects are not confounded by central nervous system actions . Additionally, its superior potency relative to ABT-639 (0.6 μM vs 2 μM IC50) allows for lower effective concentrations in ex vivo or in vivo cardiac preparations [1].

Comparative Pharmacology Studies Differentiating T-Type Isoform Contributions

When dissecting the specific contribution of Cav3.2 versus Cav3.1 or Cav3.3 in mixed cell populations, Cav 3.2 inhibitor 4 provides a selective tool that avoids the pan-T-type blockade seen with Mibefradil or Z944 . Its selective profile (albeit with undisclosed exact selectivity ratios) makes it suitable for co-administration studies with isoform-specific genetic knockdowns or for use in tissues where Cav3.2 is the predominant T-type isoform (e.g., atrial myocytes, peripheral nociceptors) [1].

Peripheral Pain Mechanism Studies Requiring Exclusion of Central Effects

Although Cav 3.2 inhibitor 4 was developed for atrial fibrillation, its peripheral restriction makes it a valuable comparator in peripheral pain research alongside ABT-639. The 3.3-fold higher potency of Cav 3.2 inhibitor 4 against recombinant Cav3.2 offers an alternative to ABT-639 when higher target engagement is desired without sacrificing peripheral restriction [1]. This enables dose-response studies in rodent pain models with minimized confounding from sedation or other CNS-mediated effects.

In Vitro Electrophysiology and High-Throughput Screening of Cav3.2 Modulators

Cav 3.2 inhibitor 4 serves as a reliable reference compound for patch clamp electrophysiology assays and automated screening platforms (e.g., IonWorks Quattro) targeting human Cav3.2 . Its well-characterized IC50 of 0.6 μM provides a benchmark for assessing the potency of novel Cav3.2 inhibitors, and its selectivity profile reduces the likelihood of off-target channel interference during screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cav 3.2 inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.